

EMAC10101d chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EMAC10101d

Cat. No.: B10824862

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An In-depth Technical Guide to EMAC10101d

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of **EMAC10101d**. The information is intended to support ongoing research and development efforts within the scientific community.

Chemical Structure and Properties

EMAC10101d is a chemical compound with the molecular formula $C_{17}H_{15}Cl_2N_3O_2S_2$.^[1] It is also identified by its synonym, 4-((4-(2,4-Dichlorophenyl)-3-ethylthiazol-2(3H)-ylidene)amino)benzenesulfonamide.^[1] The compound has a molecular weight of 428.3559 g/mol.^[1]

Table 1: Physicochemical Properties of **EMAC10101d**

Property	Value	Reference
Molecular Formula	C17H15Cl2N3O2S2	[1]
Molecular Weight	428.3559 g/mol	[1]
CAS Number	2561476-24-0	[1][2]
Isomeric SMILES	<chem>CCN1C(=CSC1=NC2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)Cl)Cl</chem>	[2]
Form	Solid	[2]

Biological Activity and Inhibition Profile

EMAC10101d is recognized as a potent and selective inhibitor of human carbonic anhydrase II (hCA II), with an inhibition constant (K_i) of 8.1 nM.[2] Its selectivity for hCA II is notable when compared to other isoforms.[2]

Table 2: Inhibitory Activity of **EMAC10101d** against Human Carbonic Anhydrase Isoforms

Isoform	K_i (nM)	Reference
hCA I	9627.4	[2]
hCA II	8.1	[2]
hCA IX	224.6	[2]
hCA XII	154.9	[2]

Experimental Protocols

The inhibitory activity of **EMAC10101d** is determined through established in vitro enzymatic assays. While the specific protocols used for generating the data in Table 2 are not detailed in the provided search results, a general methodology for assessing carbonic anhydrase inhibition is outlined below.

General Protocol for Carbonic Anhydrase Inhibition Assay:

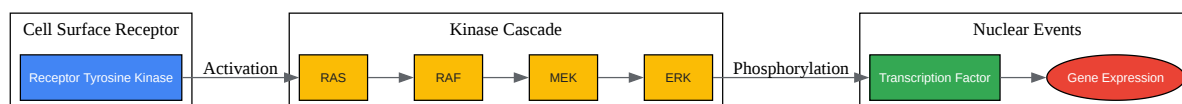
This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity, which is likely similar to the methodology used to characterize **EMAC10101d**.

- Enzyme and Substrate Preparation:
 - A stock solution of purified human carbonic anhydrase (specific isoform) is prepared in a suitable buffer (e.g., Tris-SO₄ buffer, pH 7.6).
 - The substrate, p-nitrophenyl acetate (p-NPA), is dissolved in a minimal amount of acetonitrile and then diluted in the assay buffer.
- Inhibitor Preparation:
 - **EMAC10101d** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
 - Serial dilutions of the inhibitor are prepared to determine the K_i value.
- Assay Procedure:
 - The assay is typically performed in a 96-well plate.
 - A defined amount of the carbonic anhydrase enzyme is pre-incubated with varying concentrations of **EMAC10101d** for a specified period at a controlled temperature.
 - The enzymatic reaction is initiated by adding the p-NPA substrate.
 - The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
- Data Analysis:
 - The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.
 - The percentage of inhibition is calculated for each inhibitor concentration.
 - The K_i value is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with a competitive, non-competitive, or uncompetitive inhibition

model) using non-linear regression analysis.

Signaling Pathways

The provided information on **EMAC10101d** does not directly implicate it in specific signaling pathways. However, as an inhibitor of carbonic anhydrase, its effects could potentially intersect with pathways regulated by pH and ion transport. For illustrative purposes, a generalized diagram of a signaling pathway involving common downstream effectors like MAP kinases is presented below. This is a hypothetical representation and is not directly linked to **EMAC10101d**'s known mechanism of action.

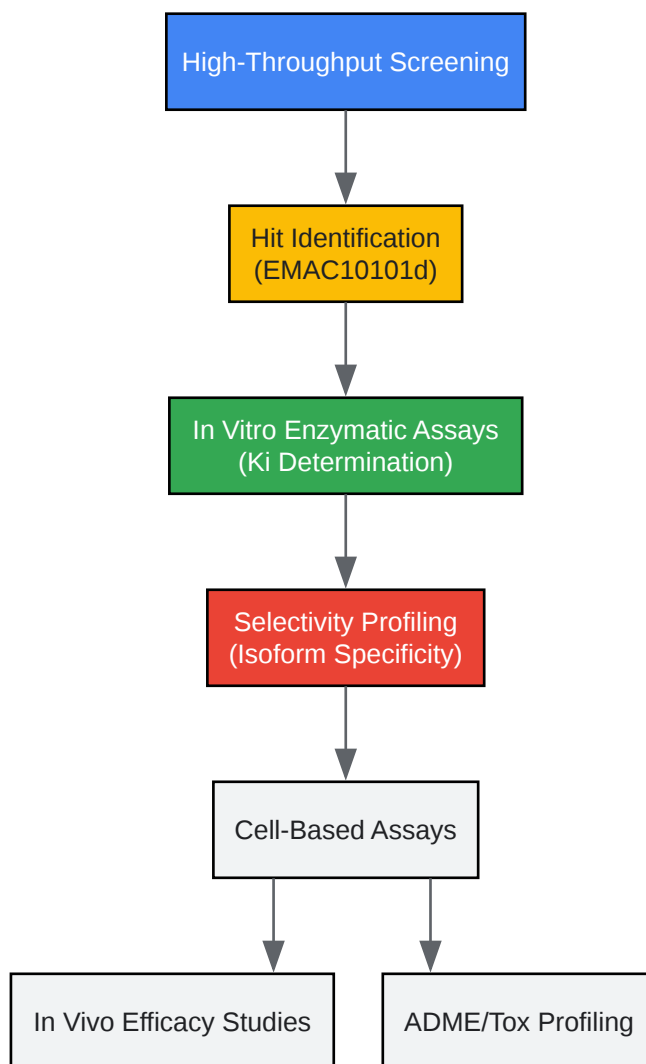


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Caption: A representative MAP kinase signaling cascade.

Experimental Workflow

The process of identifying and characterizing a novel inhibitor like **EMAC10101d** typically follows a structured experimental workflow. This workflow ensures a systematic evaluation from initial screening to detailed mechanistic studies.



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Caption: A standard workflow for inhibitor discovery and development.

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References

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- To cite this document: BenchChem. [EMAC10101d chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824862#emac10101d-chemical-structure-and-properties]

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